molecular formula C10H8IN B11849671 1-(2-Iodophenyl)cyclopropanecarbonitrile

1-(2-Iodophenyl)cyclopropanecarbonitrile

Cat. No.: B11849671
M. Wt: 269.08 g/mol
InChI Key: UQAIKVPXMLSICM-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)cyclopropanecarbonitrile is an organic compound characterized by the presence of an iodophenyl group attached to a cyclopropane ring, which is further connected to a carbonitrile group

Preparation Methods

The synthesis of 1-(2-Iodophenyl)cyclopropanecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenyl derivatives and cyclopropane precursors.

    Cyclopropanation Reaction: The key step involves the cyclopropanation of the 2-iodophenyl derivative. This can be achieved using reagents like diazomethane or other carbene precursors under controlled conditions.

    Carbonitrile Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Iodophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened to form linear or branched products.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Iodophenyl)cyclopropanecarbonitrile has several scientific research applications:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the cyclopropane ring provides structural rigidity. The carbonitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting the compound’s effects.

Comparison with Similar Compounds

1-(2-Iodophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Iodophenyl)cyclopropanecarbonitrile: This compound has the iodine atom at the para position, which can influence its reactivity and biological activity.

    1-(2-Bromophenyl)cyclopropanecarbonitrile: The bromine atom can alter the compound’s electronic properties and reactivity compared to the iodine derivative.

    1-(2-Chlorophenyl)cyclopropanecarbonitrile: The chlorine atom provides different steric and electronic effects, impacting the compound’s behavior in chemical reactions.

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

1-(2-iodophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H8IN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2

InChI Key

UQAIKVPXMLSICM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC=CC=C2I

Origin of Product

United States

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